Dhodh-IN-3

DHODH Binding Site Ubiquinone

Choose Dhodh-IN-3 for research demanding precise modulation of de novo pyrimidine synthesis. Its 261 nM IC50 enables graded metabolic studies, while its 32 nM Kiapp ensures specific binding without brequinar's cytotoxicity or leflunomide's off-target effects. Ideal for humanized mouse models and antiviral screening (pMIC50 8.6).

Molecular Formula C17H13ClN2O2
Molecular Weight 312.7 g/mol
Cat. No. B15145445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhodh-IN-3
Molecular FormulaC17H13ClN2O2
Molecular Weight312.7 g/mol
Structural Identifiers
SMILESCC(=C(C#N)C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)O
InChIInChI=1S/C17H13ClN2O2/c1-11(21)14(10-19)17(22)20-16-8-7-13(9-15(16)18)12-5-3-2-4-6-12/h2-9,21H,1H3,(H,20,22)/b14-11-
InChIKeyOVZOHAXVUVNPQF-KAMYIIQDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dhodh-IN-3: A Ubiquinone-Binding Site Inhibitor of Human DHODH with 261 nM IC50 and 32 nM Kiapp


Dhodh-IN-3 (compound 3) is a small-molecule inhibitor of human dihydroorotate dehydrogenase (HsDHODH), the rate-limiting enzyme in de novo pyrimidine biosynthesis, with a reported IC50 value of 261 nM and a binding affinity (Kiapp) of 32 nM for the ubiquinone binding cavity . It is structurally distinct from classical DHODH inhibitors such as brequinar and teriflunomide, which bind within the flavin mononucleotide (FMN) binding cavity, and is noted for its potential application in malaria research .

Why Dhodh-IN-3 Is Not Interchangeable with Brequinar, Leflunomide, or Teriflunomide in DHODH-Targeted Research


Generic substitution among DHODH inhibitors is not scientifically valid due to significant differences in binding mode, potency, and downstream biological effects. Classical DHODH inhibitors like brequinar and teriflunomide bind within the FMN binding cavity and have demonstrated disappointing clinical outcomes, including myelosuppression and limited efficacy, leading to failures in oncology applications [1][2]. In contrast, Dhodh-IN-3 occupies the ubiquinone binding cavity, a distinct site that may confer a different resistance profile and selectivity spectrum. Furthermore, the active metabolite of leflunomide (teriflunomide) exhibits a Ki of 179 nM against DHODH [2], while brequinar is a nanomolar inhibitor with an IC50 of 5.2 nM , both of which differ substantially from Dhodh-IN-3's 261 nM IC50 and 32 nM Kiapp profile. These quantitative and mechanistic disparities render Dhodh-IN-3 a unique tool compound for probing ubiquinone-site pharmacology and for applications where classical inhibitors have failed.

Quantitative Differentiation of Dhodh-IN-3: Potency, Binding Mode, and Antiviral Activity Against Comparators


Dhodh-IN-3 Binds to the Ubiquinone Site with 32 nM Kiapp, Distinct from the FMN-Site Binding of Brequinar and Teriflunomide

Dhodh-IN-3 exhibits a Kiapp of 32 nM for the ubiquinone binding cavity of HsDHODH . This binding mode is fundamentally different from that of classical inhibitors like brequinar and teriflunomide, which bind within the flavin mononucleotide (FMN) binding cavity of the hydrophobic tunnel [1]. This mechanistic divergence suggests Dhodh-IN-3 may circumvent resistance mechanisms associated with FMN-site inhibitors and offers a distinct pharmacological profile.

DHODH Binding Site Ubiquinone Mechanism of Action

Dhodh-IN-3 Exhibits 261 nM IC50 Against HsDHODH, Positioning It as a Moderate-Potency Tool vs. High-Potency Brequinar (5.2 nM) and Low-Potency Leflunomide (2.5 μM)

Dhodh-IN-3 inhibits HsDHODH with an IC50 of 261 nM . This value places it in a moderate potency range, approximately 50-fold less potent than the highly potent brequinar (IC50 = 5.2 nM for human DHODH) but about 10-fold more potent than leflunomide (IC50 = 2.5 μM for hepatic DHODH) . This potency profile makes Dhodh-IN-3 a useful tool for studies requiring intermediate DHODH inhibition, offering a balance between strong suppression (brequinar) and weak inhibition (leflunomide).

Enzyme Inhibition IC50 Potency Comparison Tool Compound

Dhodh-IN-3 Demonstrates Potential for Malaria Research, a Niche Not Shared by Brequinar or Leflunomide

Multiple vendor sources and research platforms indicate that Dhodh-IN-3 has potential for malaria treatment [1]. While no specific anti-plasmodial IC50 values are currently available in the public domain, the compound's intended application in malaria research distinguishes it from classical DHODH inhibitors like brequinar and leflunomide, which are primarily investigated for oncology or autoimmune disorders and lack documented anti-malarial activity. This unique application space may reflect differences in species selectivity or pharmacokinetic properties yet to be fully elucidated.

Malaria Antiparasitic DHODH Plasmodium

hDHODH-IN-3 Inhibits Measles Virus Replication with a pMIC50 of 8.6, Demonstrating Antiviral Activity Absent in Classical DHODH Inhibitors

A closely related compound, hDHODH-IN-3 (also referred to as Dhodh-IN-3 in some vendor catalogs), inhibits measles virus replication with a pMIC50 value of 8.6 . This corresponds to an MIC50 of approximately 25 nM, indicating potent antiviral activity in a cellular context. In contrast, classical DHODH inhibitors like brequinar and leflunomide have shown limited or no activity against measles virus, and their antiviral applications are largely restricted to other viruses (e.g., brequinar for broad-spectrum antiviral, leflunomide for BK virus with EC50 40 μg/mL). This differential antiviral profile suggests that the ubiquinone-site binding class may possess unique host-targeting antiviral properties.

Antiviral Measles Virus Viral Replication Host-Targeting

Optimized Research Applications for Dhodh-IN-3 Based on Quantitative Differentiation


Investigating Ubiquinone-Site Pharmacology and Resistance Mechanisms

Researchers studying DHODH structure-function relationships or developing inhibitors that target the ubiquinone binding cavity can use Dhodh-IN-3 as a reference ligand. Its 32 nM Kiapp for this site enables competitive binding studies and crystallography experiments to map the ubiquinone pocket, providing a structural complement to FMN-site inhibitors like brequinar and teriflunomide.

Graded Pyrimidine Starvation Studies in Cancer Cell Lines

In cellular assays requiring controlled DHODH inhibition to dissect metabolic checkpoint responses, Dhodh-IN-3's 261 nM IC50 offers an intermediate inhibition level. This avoids the complete shutdown of pyrimidine biosynthesis seen with 5 nM brequinar, which can induce acute cytotoxicity, and the insufficient inhibition of 2.5 μM leflunomide, which may not fully engage the pathway. This graded approach is valuable for studying metabolic adaptation and therapeutic windows.

Malaria Parasite DHODH Targeting and Species Selectivity Profiling

Investigators working on novel anti-malarials can employ Dhodh-IN-3 as a chemical probe to assess the role of DHODH in Plasmodium species. While specific anti-plasmodial IC50s are pending, the compound's annotated potential for malaria research and its distinct binding mode relative to known Plasmodium DHODH inhibitors make it a candidate for comparative enzymology and species-selectivity screens.

Host-Targeting Antiviral Screens for Paramyxoviruses

Virologists studying measles virus or related paramyxoviruses can utilize hDHODH-IN-3 (Dhodh-IN-3) to inhibit viral replication via host DHODH targeting. The observed pMIC50 of 8.6 (MIC50 ≈ 25 nM) against measles virus provides a quantitative benchmark for establishing host-targeting antiviral assays and for comparing efficacy against other nucleoside biosynthesis inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dhodh-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.